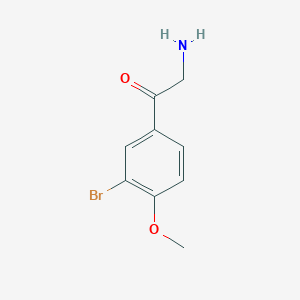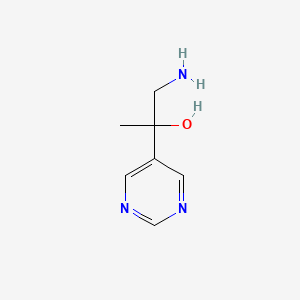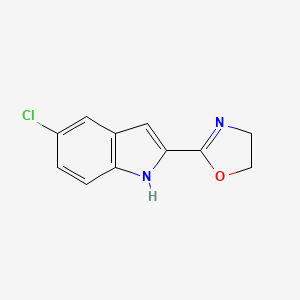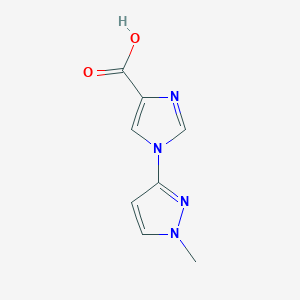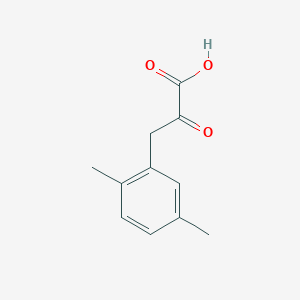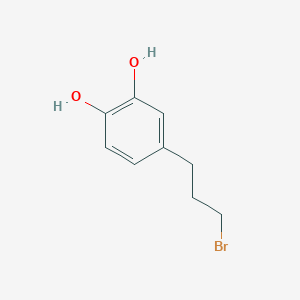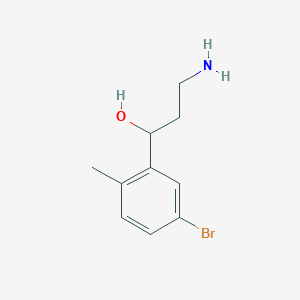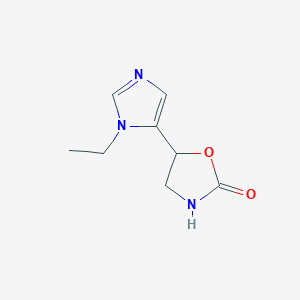
5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one is a heterocyclic compound that features both an imidazole and an oxazolidinone ring. The imidazole ring is known for its presence in many biologically active molecules, while the oxazolidinone ring is often found in antibiotics. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one typically involves the formation of the imidazole ring followed by the construction of the oxazolidinone ring. One common method involves the cyclization of an amido-nitrile precursor under mild conditions, often using a nickel catalyst . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazolidinone ring is known to inhibit protein synthesis in bacteria, making it a valuable scaffold for antibiotic development .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(1H-imidazol-5-yl)octan-1-one
- (3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2-one
Uniqueness
What sets 5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one apart is its combination of the imidazole and oxazolidinone rings, which endows it with unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(3-ethylimidazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-2-11-5-9-3-6(11)7-4-10-8(12)13-7/h3,5,7H,2,4H2,1H3,(H,10,12) |
InChI Key |
RHMIPWQVXAKSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


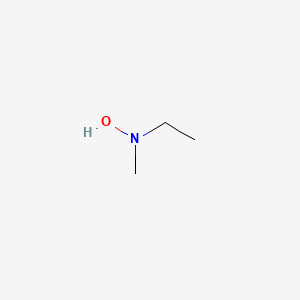

![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one](/img/structure/B13612184.png)

![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)
